4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Description
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
4-chloro-1-oxo-2,3-dihydroindene-5-carbonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2 |
InChI Key |
WPKISSDZCLEEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Oxidation: Starting from 1,2,3,4-tetrahydronaphthalene, an oxidation reaction is performed to introduce a carbonyl group, forming a ketone intermediate.
Halogenation: The ketone intermediate is then subjected to halogenation using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Nitrile Formation: Finally, the chloro-substituted ketone undergoes a cyanation reaction using a reagent like sodium cyanide or potassium cyanide to form the nitrile group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to this indene derivative have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers. The mechanism involves disruption of microtubule dynamics and induction of cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 102 | Tubulin polymerization inhibition |
| Compound B | A549 | 0.57 | Apoptosis induction |
| Compound C | SKOV3 | 4.2 | Microtubule disruption |
Case Study: Dual-targeted Anticancer Agent
A study demonstrated that a compound similar to this compound inhibited tumor growth by over 75% in xenograft models without significant toxicity. The compound's ability to target multiple pathways makes it a promising candidate for further development as an anticancer drug .
Agrochemical Applications
Insecticide Development
The compound has been explored as a potential chiral intermediate in the synthesis of insecticides. A biocatalytic process utilizing Bacillus cereus has been reported to produce high yields of specific chiral derivatives from racemic mixtures of similar compounds, indicating its utility in the development of new agricultural chemicals .
Table 2: Biocatalytic Process for Insecticide Synthesis
| Substrate | Enzyme Source | Conversion Rate (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Racemic substrate | Bacillus cereus WZZ006 | 53.0 | 93.0 |
Antimicrobial Properties
The antimicrobial activity of compounds related to this compound has been documented in various studies. These compounds exhibit effectiveness against a range of bacterial strains, making them candidates for further exploration in antibiotic development.
Table 3: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, carbonyl, and nitrile groups allows for diverse interactions with biological molecules, contributing to its potential bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Carbonitrile Substituents
Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Structure : Differs by replacing the nitrile group at position 5 with a methyl ester at position 2.
- Molecular Formula : C₁₂H₁₁ClO₃.
- This derivative is used in intermediates for anti-inflammatory agents .
- Applications: Pharmaceutical synthesis, particularly in indenopyridine derivatives .
6-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-2,3-dihydro-1H-indene-5-carbonitrile
- Structure : Contains a boronate ester side chain at position 4.
- Molecular Formula: C₁₈H₂₁BNO₂.
- Key Properties : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures .
- Applications : Precursor in catalytic chemistry and polymer materials .
Analogues with Amino or Hydroxyl Modifications
(R)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile Hydrochloride
- Structure: Substitutes the ketone group with an amino group at position 3.
- Molecular Formula : C₁₀H₁₁ClN₂.
- Key Properties: The amino group introduces basicity, enhancing solubility in acidic media. This derivative shows promise in kinase inhibitor research .
- Applications : Drug discovery targeting neurodegenerative diseases .
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid
Halogenated Derivatives
2,5-Dibromo-2,3-dihydro-1H-inden-1-one
Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Applications |
|---|---|---|---|---|---|
| 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C₁₀H₆ClNO | 191.62 | Cl, CN, Ketone | 25724-79-2 | Pharmaceuticals, Catalysis |
| Methyl 5-Chloro-1-oxo-2-carboxylate | C₁₂H₁₁ClO₃ | 238.67 | Cl, Ester, Ketone | N/A | Anti-inflammatory agents |
| (R)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile HCl | C₁₀H₁₁ClN₂ | 194.66 | NH₂, CN | 1391097-31-6 | Kinase inhibitors |
| 4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid | C₁₆H₁₂O₃ | 252.27 | COOH, Ketone | 199678-08-5 | MOFs, Coordination chemistry |
Research Findings and Trends
- Reactivity : The nitrile group in this compound facilitates nucleophilic additions, while the ketone allows for condensation reactions .
- Biological Activity : Chlorinated derivatives generally exhibit higher metabolic stability than brominated analogues, making them preferred in drug design .
- Synthetic Utility : Boronate-containing analogues (e.g., from ) are pivotal in cross-coupling reactions, underscoring their role in asymmetric synthesis .
Biological Activity
4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents and has been studied for its diverse biological properties, including antitumor, antibacterial, and anti-inflammatory effects.
- Molecular Formula : C10H7ClN
- CAS Number : 25724-79-2
- Molecular Weight : 188.62 g/mol
Antitumor Activity
Research indicates that derivatives of indene compounds, including 4-chloro derivatives, exhibit significant antitumor activity. A study highlighted the effectiveness of these compounds in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated a dose-dependent inhibition of cancer cell lines, suggesting a promising avenue for cancer therapy development .
Antibacterial Properties
This compound has shown notable antibacterial activity against various strains of bacteria. In vitro studies have reported that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research has demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, which may provide therapeutic benefits in inflammatory diseases. This action is essential for developing new anti-inflammatory drugs .
Case Studies
-
Antitumor Efficacy Study :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : The study utilized various concentrations of the compound on breast and lung cancer cell lines over 48 hours.
- Results : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating potent cytotoxicity.
-
Antibacterial Activity Assessment :
- Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating effective antibacterial properties.
Research Findings Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antitumor | Cell line assays | IC50 values between 15-30 µM in various cancer cells |
| Antibacterial | Disc diffusion | MIC of 32 µg/mL against S. aureus; 64 µg/mL against E. coli |
| Anti-inflammatory | Cytokine assays | Reduced pro-inflammatory cytokine production in macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
